molecular formula C19H18N4O5 B2563782 N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 1351793-76-4

N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2563782
CAS No.: 1351793-76-4
M. Wt: 382.376
InChI Key: BBZTYOHLWTZIKX-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, an imidazole core, and functional groups such as methoxy and nitro groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Core: Starting with the condensation of glyoxal with ammonia or an amine to form the imidazole ring.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where 2,5-dimethoxybenzene is reacted with an appropriate alkylating agent.

    Attachment of the 4-Nitrobenzyl Group: This can be achieved through a nucleophilic substitution reaction where the imidazole derivative is reacted with 4-nitrobenzyl chloride.

    Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function. Specific pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

    N-(2,5-dimethoxyphenyl)-1H-imidazole-4-carboxamide: Lacks the 4-nitrobenzyl group, resulting in different chemical properties and biological activities.

    N-(4-nitrobenzyl)-1H-imidazole-4-carboxamide:

Uniqueness: N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-27-15-7-8-18(28-2)16(9-15)21-19(24)17-11-22(12-20-17)10-13-3-5-14(6-4-13)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZTYOHLWTZIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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